7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it useful in studying cell cycle regulation and apoptosis.
Industrial Applications: Its unique structure allows for the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions.
Comparison with Similar Compounds
Similar compounds to 7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile include other pyrazolo[1,5-a]pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with a slightly different structure. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
7-hydroxy-5-oxo-6-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-5(2)7-9(15)13-8-6(3-11)4-12-14(8)10(7)16/h4-5,16H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXVFQORVGYSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N2C(=C(C=N2)C#N)NC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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